Travocort is a pharmaceutical compound primarily used in dermatology for the treatment of inflammatory skin conditions. It is a combination of two active ingredients: Difluocortolone and Isoconazole nitrate. Difluocortolone is a potent topical corticosteroid, while Isoconazole is an antifungal agent. This combination enhances the therapeutic efficacy against conditions such as eczema, dermatitis, and fungal infections.
Travocort was developed by Schering AG and has been approved for use since its introduction to the market. The compound is classified under dermatological preparations and is recognized for its effectiveness in treating various skin disorders.
The synthesis of Travocort involves the preparation of its two components: Difluocortolone and Isoconazole nitrate. The synthesis of Difluocortolone typically follows a multi-step process involving the modification of steroid structures, while Isoconazole is synthesized through reactions involving benzyl ethers.
The molecular formula for Travocort is . It features a complex structure that includes multiple functional groups essential for its pharmacological activity.
The chemical reactions involved in the synthesis of Travocort include:
These reactions require precise control over temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Travocort exerts its effects through a dual mechanism:
This dual action allows Travocort to effectively treat both inflammatory and infectious components of skin disorders.
Travocort is primarily used in dermatology for:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7